molecular formula C5HCl2N2NaO2 B1454899 Sodium 4,6-dichloropyrimidine-5-carboxylate CAS No. 1204295-88-4

Sodium 4,6-dichloropyrimidine-5-carboxylate

Cat. No.: B1454899
CAS No.: 1204295-88-4
M. Wt: 214.97 g/mol
InChI Key: TZIIVMSJBYGTFG-UHFFFAOYSA-M
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Description

Sodium 4,6-dichloropyrimidine-5-carboxylate is a chemical compound with the molecular formula C5H2Cl2N2O2Na. It is a derivative of pyrimidine, an aromatic heterocyclic organic compound containing nitrogen atoms at positions 1 and 3 of the six-membered ring. Pyrimidine derivatives are known for their wide range of pharmacological activities, including antibacterial, antiviral, antifungal, and anti-inflammatory properties .

Properties

IUPAC Name

sodium;4,6-dichloropyrimidine-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N2O2.Na/c6-3-2(5(10)11)4(7)9-1-8-3;/h1H,(H,10,11);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZIIVMSJBYGTFG-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)Cl)C(=O)[O-])Cl.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5HCl2N2NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The most common and well-documented method for synthesizing sodium 4,6-dichloropyrimidine-5-carboxylate involves chlorination of 4,6-dihydroxypyrimidine-5-carboxylate using phosphorus oxychloride (POCl3) in the presence of a solvent such as dichloromethane (DCM) or dichloroethane, often with dimethylformamide (DMF) as a catalyst or co-solvent.

Typical Laboratory Procedure:

  • Starting Material: 4,6-Dihydroxypyrimidine-5-carboxylate (or 4,6-dihydroxypyrimidine)
  • Chlorinating Agent: Phosphorus oxychloride (POCl3)
  • Solvent: Dichloromethane (DCM) or dichloroethane
  • Catalyst/Activator: Dimethylformamide (DMF) added dropwise
  • Temperature: Initial cooling to 0–10°C during DMF addition; reaction mixture then stirred at room temperature and subsequently refluxed (~100 °C) for several hours
  • Workup: Removal of excess POCl3 under reduced pressure, quenching in ice water, extraction with ethyl acetate, washing with water and sodium bicarbonate solution, drying over anhydrous sodium sulfate, filtration, and concentration to yield crude product
  • Purification: Recrystallization or Kugelrohr distillation to obtain pure this compound

Reaction Summary:

$$
\text{4,6-dihydroxypyrimidine-5-carboxylate} + \text{POCl}_3 \xrightarrow[\text{DMF}]{\text{DCM, reflux}} \text{this compound}
$$

Industrial Scale Production

Industrial methods mirror laboratory protocols but involve scaled-up reactors with precise temperature and addition rate controls to optimize yield and purity. The process includes:

  • Use of large reactors with cooling systems to control exothermic reactions during chlorination.
  • Slow addition of DMF to POCl3 at low temperatures (0–8°C) to form the Vilsmeier reagent.
  • Gradual addition of the 4,6-dihydroxypyrimidine solid to the chlorinating mixture, managing exothermic heat release.
  • Refluxing the reaction mixture for 2–3 hours to ensure complete chlorination.
  • Removal of excess POCl3 under reduced pressure.
  • Quenching in cold water and extraction with organic solvents.
  • Washing and drying steps to remove impurities.
  • Final purification by recrystallization or distillation.

This method achieves high yields (approximately 68–70% crude yield, with further purification improving purity) and meets industrial standards for quality and environmental safety.

Detailed Experimental Data and Reaction Parameters

Parameter Description/Condition Notes
Starting Material 4,6-Dihydroxypyrimidine or 4,6-dihydroxypyrimidine-5-carboxylate Commercially available or synthesized in-house
Chlorinating Agent Phosphorus oxychloride (POCl3) Used in excess (4–5 equivalents)
Catalyst Dimethylformamide (DMF) Added dropwise at 0–8°C to form reactive intermediate
Solvent Dichloromethane (DCM) or dichloroethane Provides medium for reaction and temperature control
Temperature Control 0–10°C during reagent addition; reflux (~100°C) for chlorination Cooling to control exotherm; reflux for reaction completion
Reaction Time 2–3 hours reflux after addition Ensures complete chlorination
Workup Removal of excess POCl3 under reduced pressure; quenching in ice water; extraction with ethyl acetate Standard organic extraction and purification steps
Purification Recrystallization or Kugelrohr distillation Improves purity; yields ~68–70% crude, higher after purification
Yield 68–70% crude yield; up to 95% in optimized protocols Dependent on scale and purification method

Alternative Synthetic Approaches and Intermediates

Some patents and literature describe multi-step syntheses starting from diethyl malonate and formamidine acetate to build the pyrimidine ring, followed by chlorination to introduce the 4,6-dichloro substituents and carboxylate functionality. These methods involve:

  • Alkylation of diethyl malonate with bromomethyl-1,3-dioxolane under basic conditions.
  • Cyclization with formamidine acetate in alcoholic solvents.
  • Chlorination of the resulting pyrimidine intermediate with chlorinating agents under reflux.
  • Acidic workup and extraction to isolate the chlorinated pyrimidine derivative.
  • Final purification by recrystallization.

These approaches reduce explosion risks and lower equipment requirements, making them suitable for batch industrial production with yields exceeding 80% in some steps.

Summary Table of Preparation Methods

Method Type Key Steps Advantages Yield Range Scale Suitability
Direct Chlorination 4,6-Dihydroxypyrimidine + POCl3 + DMF, reflux Simple, well-established, high purity 68–70% crude, up to 95% purified Lab and industrial
Multi-step Synthesis Diethyl malonate alkylation, cyclization, chlorination Safer, scalable batch production >80% in intermediate steps Industrial batch

Research Findings and Notes

  • The use of DMF with POCl3 forms a Vilsmeier reagent that facilitates selective chlorination at the 4 and 6 positions of the pyrimidine ring.
  • Temperature control during DMF addition and chlorination is critical to avoid side reactions and decomposition.
  • The chlorination reaction is exothermic, requiring careful addition of reagents and cooling.
  • Industrial processes emphasize solvent recovery, by-product recycling, and environmental safety.
  • Purification by recrystallization or distillation is necessary to meet pharmaceutical-grade purity standards.
  • The compound’s reactivity allows for further nucleophilic substitution reactions, making it a versatile intermediate.

Chemical Reactions Analysis

Scientific Research Applications

Scientific Research Applications

1. Chemistry:

  • Building Block for Synthesis: Sodium 4,6-dichloropyrimidine-5-carboxylate is employed as an intermediate in the synthesis of various pyrimidine derivatives. Its unique structure allows it to participate in nucleophilic aromatic substitution reactions, facilitating the creation of more complex molecules .
  • Chemical Reactions: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed documentation on these processes is limited .

2. Biology and Medicine:

  • Pharmacological Activities: This compound exhibits significant biological activities, including anti-inflammatory and antimicrobial properties. Research indicates that it may inhibit key inflammatory mediators like prostaglandins and cytokines, contributing to its therapeutic potential .
  • Antiviral Applications: this compound serves as an intermediate in the production of antiviral nucleotide derivatives, which are critical in developing antiviral therapies .

3. Industrial Applications:

  • Agrochemicals and Pharmaceuticals: The compound is utilized in the synthesis of agrochemicals and pharmaceuticals, playing a vital role in developing new drugs and crop protection agents . Its structural features impart distinct chemical reactivity that is advantageous for industrial applications.

Case Study 1: Antiviral Nucleotide Derivatives

In a study focused on the synthesis of antiviral compounds, this compound was used as a starting material to create N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide. This derivative was further processed to yield antiviral nucleotide derivatives essential for combating viral infections .

Case Study 2: Anti-inflammatory Research

Research published in the Royal Society of Chemistry highlighted the anti-inflammatory effects of pyrimidine derivatives, including this compound. The study demonstrated its ability to inhibit inflammatory pathways effectively, suggesting potential applications in treating inflammatory diseases .

Mechanism of Action

The mechanism of action of sodium 4,6-dichloropyrimidine-5-carboxylate involves its interaction with specific molecular targets. For instance, its anti-inflammatory effects are attributed to the inhibition of key inflammatory mediators such as prostaglandins and cytokines. The compound may also interfere with the synthesis of nucleic acids, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

    2-Amino-4,6-dichloropyrimidine: This compound shares a similar structure but with an amino group at position 2.

    4,6-Dichloropyrimidine-5-carboxaldehyde: Another related compound, differing by the presence of an aldehyde group instead of a carboxylate group.

Uniqueness: Sodium 4,6-dichloropyrimidine-5-carboxylate is unique due to its specific substitution pattern and the presence of a sodium carboxylate group. This structural feature imparts distinct chemical reactivity and solubility properties, making it valuable in specific synthetic and research applications .

Biological Activity

Sodium 4,6-dichloropyrimidine-5-carboxylate (CAS No. 1204295-88-4) is a pyrimidine derivative that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential applications in medicine and agriculture.

This compound has the molecular formula C5_5H2_2Cl2_2N2_2O2_2Na. It is characterized by the presence of two chlorine atoms at positions 4 and 6 of the pyrimidine ring, along with a carboxylate group at position 5. This unique structure contributes to its reactivity and biological activity, making it a valuable intermediate in the synthesis of more complex compounds.

1. Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria and fungi by interfering with nucleic acid synthesis and disrupting cellular processes. For example, studies have demonstrated its effectiveness against clinical strains of Mycobacterium tuberculosis, suggesting potential as a novel antitubercular agent .

2. Anti-inflammatory Effects

The compound also possesses anti-inflammatory properties. Its mechanism involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in the inflammatory response. In vitro studies have reported IC50_{50} values comparable to standard anti-inflammatory drugs such as celecoxib, indicating its potential for treating inflammatory diseases .

3. Antiviral Activity

This compound has shown promise as an antiviral agent. It has been evaluated for its ability to inhibit viral replication in various models, demonstrating effectiveness against influenza viruses and other pathogens . The compound's structural features allow it to interact with viral proteins, disrupting their function.

The biological activity of this compound is attributed to its interaction with specific molecular targets:

  • Inhibition of Key Enzymes: The compound inhibits enzymes involved in inflammatory pathways and nucleic acid synthesis.
  • Disruption of Cellular Processes: By targeting bacterial and viral replication mechanisms, it effectively reduces pathogen viability.
  • Modulation of Immune Responses: Its anti-inflammatory effects may also involve modulation of cytokine production and immune cell activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Research has indicated that modifications to the pyrimidine ring can enhance its antimicrobial and anti-inflammatory properties. For instance:

CompoundModificationBiological ActivityIC50_{50}
This compoundNoneAntimicrobial-
Compound AMethyl group at position 2Enhanced antimicrobial<0.05 μmol
Compound BFluorine substitution at position 4Increased anti-inflammatory<0.04 μmol

Case Studies

Several case studies highlight the compound's efficacy:

  • Antitubercular Activity: In a study involving clinical strains of M. tuberculosis, this compound showed significant antibacterial activity without cross-resistance to existing treatments .
  • Inflammation Models: In animal models of inflammation, administration of this compound resulted in reduced swelling and pain, supporting its potential use in managing inflammatory conditions .
  • Viral Infections: A recent study demonstrated that this compound significantly reduced viral loads in infected mice models, indicating its potential as an antiviral therapeutic .

Q & A

Q. What statistical approaches are recommended for analyzing dose-response data in toxicity studies involving this compound?

  • Methodological Answer : Use nonlinear regression (e.g., log-logistic models) to calculate EC₅₀/LC₅₀ values. Account for variability via bootstrapping or Bayesian hierarchical models. Include positive controls (e.g., cisplatin for cytotoxicity) and report confidence intervals .

Methodological Best Practices

  • Data Reproducibility : Calibrate instruments (e.g., HPLC, NMR) with certified reference standards. Document batch-specific variations (e.g., lot numbers of starting materials) .
  • Conflict Resolution : Conduct systematic reviews using PRISMA guidelines to reconcile contradictory findings. Prioritize studies with rigorous controls (e.g., blinded analyses) .
  • Ethical Reporting : Disclose synthetic yields, purification methods, and characterization data in full to enable replication .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Sodium 4,6-dichloropyrimidine-5-carboxylate
Reactant of Route 2
Sodium 4,6-dichloropyrimidine-5-carboxylate

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